molecular formula C17H17NO3S3 B2579901 N-({[3,3'-bithiophene]-5-yl}methyl)-4-methoxy-3-methylbenzene-1-sulfonamide CAS No. 2379998-08-8

N-({[3,3'-bithiophene]-5-yl}methyl)-4-methoxy-3-methylbenzene-1-sulfonamide

Cat. No.: B2579901
CAS No.: 2379998-08-8
M. Wt: 379.51
InChI Key: SEQKKBYDPNOLCO-UHFFFAOYSA-N
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Description

N-({[3,3’-bithiophene]-5-yl}methyl)-4-methoxy-3-methylbenzene-1-sulfonamide is a complex organic compound that features a bithiophene moiety linked to a sulfonamide group

Properties

IUPAC Name

4-methoxy-3-methyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S3/c1-12-7-16(3-4-17(12)21-2)24(19,20)18-9-15-8-14(11-23-15)13-5-6-22-10-13/h3-8,10-11,18H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQKKBYDPNOLCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC(=CS2)C3=CSC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[3,3’-bithiophene]-5-yl}methyl)-4-methoxy-3-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the bithiophene core. The bithiophene unit can be synthesized through a Stille coupling reaction, where 3-bromo-2-thiophenecarboxaldehyde is coupled with 2-(tributylstannyl)thiophene in the presence of a palladium catalyst.

Subsequently, the bithiophene core is functionalized with a sulfonamide group. This step involves the reaction of the bithiophene derivative with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-({[3,3’-bithiophene]-5-yl}methyl)-4-methoxy-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-({[3,3’-bithiophene]-5-yl}methyl)-4-methoxy-3-methylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-({[3,3’-bithiophene]-5-yl}methyl)-4-methoxy-3-methylbenzene-1-sulfonamide depends on its application. In biological systems, the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The bithiophene moiety can interact with biological membranes, potentially disrupting their function.

Comparison with Similar Compounds

Similar Compounds

  • N-({[3,3’-bithiophene]-5-yl}methyl)-2-methylbenzamide
  • N-({[3,3’-bithiophene]-5-yl}methyl)-2-chlorobenzamide
  • N-({[3,3’-bithiophene]-5-yl}methyl)-3,4-difluorobenzamide

Uniqueness

N-({[3,3’-bithiophene]-5-yl}methyl)-4-methoxy-3-methylbenzene-1-sulfonamide is unique due to the presence of both a bithiophene moiety and a sulfonamide group. This combination imparts distinct electronic properties and biological activity, making it a versatile compound for various applications.

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